BenchChemオンラインストアへようこそ!

Ulifloxacin, (R)-

Chiral pharmacology Antibacterial susceptibility testing Enantiomeric activity ratio

(R)-Ulifloxacin is the pure (R)-enantiomer of ulifloxacin, the active metabolite of the fluoroquinolone prodrug prulifloxacin. Like all fluoroquinolones, it targets bacterial DNA gyrase and topoisomerase IV.

Molecular Formula C16H16FN3O3S
Molecular Weight 349.4 g/mol
CAS No. 138382-95-3
Cat. No. B12775246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlifloxacin, (R)-
CAS138382-95-3
Molecular FormulaC16H16FN3O3S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4
InChIInChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m1/s1
InChIKeySUXQDLLXIBLQHW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ulifloxacin (CAS 138382-95-3): Pure Chiral Fluoroquinolone Reference Standard and Research Tool


(R)-Ulifloxacin is the pure (R)-enantiomer of ulifloxacin, the active metabolite of the fluoroquinolone prodrug prulifloxacin. Like all fluoroquinolones, it targets bacterial DNA gyrase and topoisomerase IV [1]. The molecule contains a chiral carbon at the C-1 position, giving rise to two enantiomers that exhibit pronounced stereospecific differences in antibacterial potency—a property that directly influences its utility in research and industrial quality-control workflows [1].

Why Racemic Ulifloxacin or the (S)-Enantiomer Cannot Replace (R)-Ulifloxacin in Chiral-Sensitive Applications


The two enantiomers of ulifloxacin display a 3- to 10-fold difference in in vitro antibacterial activity, with the (S)-form being markedly more potent [1]. Consequently, substituting (R)-ulifloxacin with the racemate or the (S)-enantiomer in enantioselective studies—such as chiral purity analysis, mechanism-of-action controls, or stereospecific toxicology—introduces significant confounding. Only the authentic, high-optical-purity (R)-enantiomer can serve as a reliable negative control or chiral reference standard, ensuring experimental validity and regulatory compliance in pharmaceutical quality control.

Quantitative Differentiation Evidence for (R)-Ulifloxacin (CAS 138382-95-3) Versus Key Comparators


In Vitro Antibacterial Potency: (S)-Ulifloxacin is 3- to 10-Fold More Active than (R)-Ulifloxacin

In a direct, side-by-side comparison using the agar dilution minimum inhibitory concentration (MIC) method, the (S)-enantiomer of ulifloxacin exhibited in vitro antibacterial activity 3 to 10 times greater than that of the (R)-enantiomer, and more than twice that of the racemate. This observation originates from the foundational chiral resolution work by Segawa et al. (Chem. Pharm. Bull. 43, 1238–1240, 1995) and is cited as the rationale for the patented optical isomer preparation process [1].

Chiral pharmacology Antibacterial susceptibility testing Enantiomeric activity ratio

Optical Purity: (R)-Ulifloxacin Achieves >95% Enantiomeric Excess via Tartrate Resolution

The patented manufacturing process employs L-tartaric acid to resolve racemic ulifloxacin, yielding (R)-ulifloxacin with an optical purity exceeding 95% enantiomeric excess (e.e.). Identity is confirmed by specific rotation: [α] = +139.2° (c=0.15, 0.1 M NaOH) [1].

Chiral resolution Optical purity Reference standard preparation

Class-Level pH-Dependent Activity: Ulifloxacin Scaffold Retains Potency Under Acidic Conditions Better than Ciprofloxacin

Data obtained with racemic ulifloxacin (NM394) show that its MICs against Escherichia coli and Pseudomonas aeruginosa decrease 4- to 16-fold when the pH is lowered from 7.0 to 5.5, whereas ciprofloxacin, ofloxacin, and enoxacin exhibit more variable 2- to 32-fold reductions. At acidic pH, ulifloxacin is reported to be more active than these comparators [1]. Although not enantiomer-specific, this class-level property suggests that the (R)-enantiomer could serve as a useful tool to dissect pH-dependent pharmacodynamics.

pH-dependent activity Gram-negative pathogens Fluoroquinolone comparison

Cardiac Safety Margin: Prulifloxacin/Ulifloxacin Shows 3-Fold Lower QTc Prolongation than Moxifloxacin

In a randomized, crossover, double-blind clinical study in 48 healthy subjects, the maximum QTc prolongation after 5-day oral dosing of prulifloxacin (which is quantitatively converted to ulifloxacin in vivo) was 4 ms, compared with 12 ms for moxifloxacin [1]. This corresponds to a 3-fold lower prolongation and places prulifloxacin/ulifloxacin in the low-risk category for torsades de pointes.

QTc prolongation Cardiotoxicity Fluoroquinolone safety

High-Value Application Scenarios for (R)-Ulifloxacin (CAS 138382-95-3) Driven by Quantitative Differentiation Evidence


Chiral Purity Reference Standard in HPLC-MS/MS Enantiomeric Profiling

The >95% enantiomeric excess achieved via tartrate resolution [1] makes (R)-ulifloxacin an ideal calibrant for chiral chromatographic methods used to monitor enantiomeric composition in pharmaceutical quality control or environmental fate studies (e.g., wastewater analysis of fluoroquinolones).

Negative Control in Antibacterial Mechanism-of-Action and Resistance Studies

Because the (S)-enantiomer is 3- to 10-fold more potent than the (R)-form [1], (R)-ulifloxacin serves as a true negative control in target-engagement assays (DNA gyrase/topoisomerase IV inhibition) and in studies of stereospecific bacterial efflux or resistance mechanisms, enabling researchers to isolate the contribution of chirality to antibacterial activity.

Enantioselective Toxicology and Safety Pharmacology Investigations

With the ulifloxacin scaffold showing a low cardiac liability (4 ms QTc prolongation vs 12 ms for moxifloxacin) [2], (R)-ulifloxacin can be deployed in enantiomer-specific cardiotoxicity screens or multi-ion channel profiling to determine whether the (R)-configuration further mitigates or exacerbates cardiac risk, supporting safer fluoroquinolone design.

Building Block for Asymmetric Synthesis of Novel Fluoroquinolone Derivatives

The availability of (R)-ulifloxacin in high optical purity [1] enables its use as a chiral starting material or intermediate in medicinal chemistry programs aiming to explore structure-activity relationships around the C-1 position of the tricyclic fluoroquinolone core.

Quote Request

Request a Quote for Ulifloxacin, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.